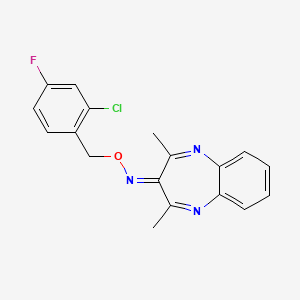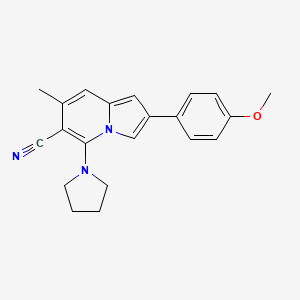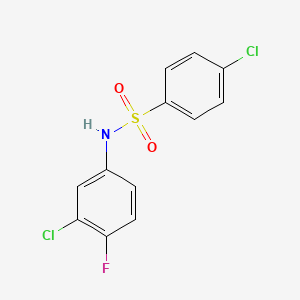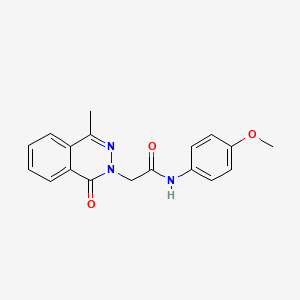
S-(4-chlorophenyl) phenoxyethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"S-(4-chlorophenyl) phenoxyethanethioate" is a chemical compound with potential interest in the fields of organic chemistry and materials science. While specific studies on this compound are scarce, related research on chlorophenyl derivatives and phenoxy compounds provides valuable insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis AnalysisThe synthesis of related chlorophenyl and phenoxy compounds involves several chemical reactions, including etherification, reduction, diazotization, and hydrolysis processes. For instance, the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene through these reactions achieved a total yield of 57.6% (Quan, 2005). Such methodologies could be adapted for the synthesis of “this compound.”
Molecular Structure AnalysisMolecular structure and spectroscopic data can be obtained through Density Functional Theory (DFT) calculations and spectroscopic techniques. For example, a study on a related compound used DFT to optimize the geometry and assign vibrational modes, revealing insights into molecular parameters like bond lengths and angles (Viji et al., 2020). These methods are crucial for understanding the molecular structure of “this compound.”
Chemical Reactions and PropertiesChemical reactions involving chlorophenyl and phenoxy compounds are diverse, including photoheterolysis and cycloaddition reactions. For instance, the photochemistry of 4-chlorophenol in water demonstrates complex reaction pathways involving the formation of cationic and carbene intermediates (Manet et al., 2005). Understanding these reactions provides insights into the reactivity and potential applications of “this compound.”
Physical Properties Analysis
The physical properties of chlorophenyl and phenoxy compounds, such as solubility, thermal stability, and crystalline structure, are essential for their application in various domains. For example, the solvatochromic behavior of certain copolymers indicates their solubility in different solvents, a property crucial for practical applications (Tapia et al., 2010).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are fundamental for the application of “this compound.” Studies on related compounds, such as the synthesis and characterization of novel polythiophenes, provide valuable insights into these aspects (Kaya & Aydın, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-(4-chlorophenyl) 2-phenoxyethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLALTXJUBZYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)

![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)

![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)

![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)


![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)
![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)